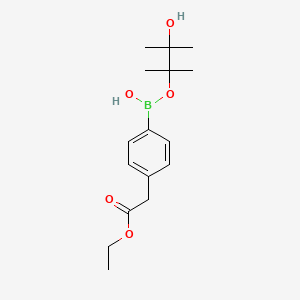![molecular formula C10H15NO4 B7853662 2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine](/img/structure/B7853662.png)
2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid; Boc-D-Propargylglycine:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Hydrolysis of the corresponding ester: : Starting with the ester derivative, hydrolysis under acidic or basic conditions can yield the desired compound.
Amide coupling reactions: : Using coupling reagents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond between the propargylglycine derivative and the tert-butoxy group.
Protection and deprotection strategies: : Protecting groups such as Boc (tert-butoxycarbonyl) are often used to protect the amino group during synthesis, which is later removed to obtain the final product.
Industrial Production Methods
In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can occur, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, and H2O2.
Reduction: : LiAlH4, H2, and Pd/C catalyst.
Substitution: : Various nucleophiles such as halides, alcohols, or amines.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Derivatives with different functional groups replacing the tert-butoxy group.
Applications De Recherche Scientifique
The compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of protein interactions and enzyme mechanisms.
Medicine: : Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : The amino acid derivative can interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: : It may be involved in signaling pathways, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid; Boc-D-Propargylglycine: is unique due to its tert-butoxy group and propargylglycine structure. Similar compounds include:
Propargylglycine derivatives: : These compounds share the propargylglycine backbone but may have different substituents.
Boc-protected amino acids: : Other Boc-protected amino acids with different side chains.
Propriétés
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-ynyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)5-4-6-11-7-8(12)13/h11H,6-7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVFJKGHPHHPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CCNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853632.png)






![6-Methylbenzo[b]thiophene](/img/structure/B7853685.png)
